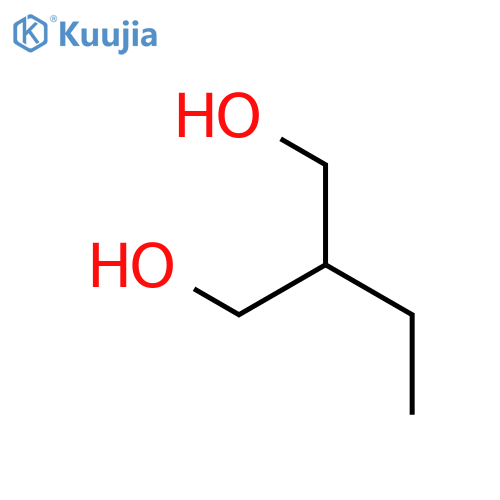Cas no 2612-29-5 (2-Ethyl-1,3-propanediol)

2-Ethyl-1,3-propanediol structure
商品名:2-Ethyl-1,3-propanediol
2-Ethyl-1,3-propanediol 化学的及び物理的性質
名前と識別子
-
- 2-Ethylpropane-1,3-diol
- 1,3-Propanediol, 2-ethyl-
- 2-Ethyl-1,3-propanediol
- 1,3-Propanediol,2-ethyl
- 2-(hydroxymethyl)butan-1-ol
- 2-(hydroxymethyl)butanol
- 2-ethyl-propan-1,3-diol
- dimethylol propane
- EINECS 220-038-3
- 1,1-Dimethylolpropane
- 2-Ethylpropan-1,3-diol
- NCGC00256061-01
- DTXCID5024897
- SB66481
- CAS-2612-29-5
- MFCD09909398
- dimethylolpropan
- Tox21_301262
- Z1198261463
- HYFFNAVAMIJUIP-UHFFFAOYSA-N
- AKOS006314910
- CHEMBL3187400
- SCHEMBL50253
- NS00019603
- CS-0210382
- A805536
- A818190
- Q27273389
- AB3752
- EN300-85205
- AM10034
- DTXSID7044897
- AS-44730
- 2612-29-5
- FT-0657393
- UNII-9YQ4707ATI
- 2-ethyl-1,3-propane diol
- 9YQ4707ATI
- SY197566
-
- MDL: MFCD09909398
- インチ: 1S/C5H12O2/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3
- InChIKey: HYFFNAVAMIJUIP-UHFFFAOYSA-N
- ほほえんだ: CCC(CO)CO
計算された属性
- せいみつぶんしりょう: 104.08373g/mol
- ひょうめんでんか: 0
- XLogP3: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 104.08373g/mol
- 単一同位体質量: 104.08373g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 7
- 複雑さ: 33.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 0.9917 (rough estimate)
- ゆうかいてん: 50.86°C (estimate)
- ふってん: 209.24°C (rough estimate)
- フラッシュポイント: 105.3±13.0 °C
- 屈折率: 1.4470
- PSA: 40.46000
- LogP: -0.00280
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Ethyl-1,3-propanediol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Ethyl-1,3-propanediol 税関データ
- 税関コード:2905399090
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
2-Ethyl-1,3-propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-85205-0.25g |
2-ethylpropane-1,3-diol |
2612-29-5 | 95.0% | 0.25g |
$24.0 | 2025-03-21 | |
| Enamine | EN300-85205-0.05g |
2-ethylpropane-1,3-diol |
2612-29-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| TRC | E678665-250mg |
2-Ethyl-1,3-propanediol |
2612-29-5 | 250mg |
$ 1070.00 | 2023-09-07 | ||
| Enamine | EN300-85205-0.5g |
2-ethylpropane-1,3-diol |
2612-29-5 | 95.0% | 0.5g |
$38.0 | 2025-03-21 | |
| Enamine | EN300-85205-10.0g |
2-ethylpropane-1,3-diol |
2612-29-5 | 95.0% | 10.0g |
$262.0 | 2025-03-21 | |
| abcr | AB449280-5 g |
2-Ethylpropane-1,3-diol, 95%; . |
2612-29-5 | 95% | 5g |
€554.70 | 2022-03-24 | |
| Enamine | EN300-85205-5g |
2-ethylpropane-1,3-diol |
2612-29-5 | 95% | 5g |
$159.0 | 2023-09-02 | |
| abcr | AB449280-1g |
2-Ethylpropane-1,3-diol, 95%; . |
2612-29-5 | 95% | 1g |
€241.40 | 2024-08-03 | |
| A2B Chem LLC | AB29086-10g |
2-Ethylpropane-1,3-diol |
2612-29-5 | 97% | 10g |
$282.00 | 2024-04-20 | |
| A2B Chem LLC | AB29086-25g |
2-Ethylpropane-1,3-diol |
2612-29-5 | 97% | 25g |
$532.00 | 2024-04-20 |
2-Ethyl-1,3-propanediol 関連文献
-
Emmy C. Wijaya,Frances Separovic,Calum J. Drummond,Tamar L. Greaves Phys. Chem. Chem. Phys. 2016 18 25926
-
2. Synthesis, characterisation and crystal structure of molybdenum and molybdenum–copper hydroxy-rich Schiff-base complexesAthanassios N. Papadopoulos,Catherine P. Raptopoulou,Aris Terzis,Antonis G. Hatzidimitriou,Andre Gourdon,Dimitris P. Kessissoglou J. Chem. Soc. Dalton Trans. 1995 2591
-
Emmy C. Wijaya,Frances Separovic,Calum J. Drummond,Tamar L. Greaves Phys. Chem. Chem. Phys. 2016 18 24377
-
Claire Negrell-Guirao,Bernard Boutevin,Ghislain David,Alain Fruchier,Rodolphe Sonnier,José-Marie Lopez-Cuesta Polym. Chem. 2011 2 236
-
Emmy C. Wijaya,Tamar L. Greaves,Calum J. Drummond Faraday Discuss. 2013 167 191
2612-29-5 (2-Ethyl-1,3-propanediol) 関連製品
- 2612-28-4(2-Propylpropane-1,3-diol)
- 616-16-0((R)-2-Methylbutanol)
- 2612-26-2(2-N-Butylpropane-1,3-diol)
- 25462-23-1(2-N-Pentylpropane-1,3-diol)
- 76-09-5(2,3-Dimethylbutane-2,3-diol)
- 78-69-3(3,7-dimethyloctan-3-ol)
- 71-36-3(1-Butanol)
- 77-85-0(2-(hydroxymethyl)-2-methylpropane-1,3-diol)
- 77-99-6(Ethyl-2-(hydroxymethyl)-1,3-propanediol)
- 78-26-2(2-Methyl-2-propyl-1,3-propanediol)
推奨される供給者
atkchemica
(CAS:2612-29-5)2-Ethyl-1,3-propanediol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2612-29-5)2-Ethyl-1,3-propanediol

清らかである:99%/99%/99%
はかる:5g/25g/100g
価格 ($):539.0/1885.0/1547.0